molecular formula C18H17N5O3 B2355391 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448126-34-8

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2355391
CAS RN: 1448126-34-8
M. Wt: 351.366
InChI Key: PTTVVFSRZVLLIE-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Hydrogen Bonding and Complex Formation

Research has delved into the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, highlighting the role of hydrogen bonding in the formation of complex structures. This study offers insights into how substituent effects influence complexation, providing a foundational understanding for the design of molecular complexes with specific properties (Ośmiałowski et al., 2013).

Catalytic Applications and Organic Synthesis

Urea and its derivatives have been identified as effective catalysts in organic reactions. For instance, a study highlighted the use of urea as a novel organo-catalyst in the multicomponent synthesis of pyran and pyran-annulated heterocyclic compounds. This approach is noted for its simplicity, efficiency, and environmental friendliness, suggesting potential applications in the synthesis of pharmaceutically relevant molecules (Brahmachari & Banerjee, 2014).

Antimicrobial and Anticancer Activities

Several studies have explored the synthesis of new compounds from urea derivatives, demonstrating significant antibacterial and anticancer activities. For example, new pyridines synthesized from urea derivatives showed promising results in antimicrobial and anticancer evaluations, suggesting potential for the development of new therapeutic agents (Elewa et al., 2021).

Antioxidant Properties

Research into the antioxidant properties of urea derivatives has led to the discovery of compounds with high scavenging activities. This includes studies on the preparation and characterization of coumarin substituted heterocyclic compounds, which have shown significant antioxidant capabilities (Abd-Almonuim et al., 2020).

Supramolecular Chemistry and Recognition

The design and application of urea derivatives in supramolecular chemistry have been explored, with studies demonstrating their utility in forming highly stable complexes through self-assembly. These findings underline the potential of urea derivatives in chemical and biological recognition systems (Chetia & Iyer, 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-18(21-14-1-2-16-17(11-14)26-12-25-16)20-8-10-23-9-5-15(22-23)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVVFSRZVLLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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